molecular formula C12H14ClNO2 B8615031 4-Chloro-2-(cyclopentylamino)benzoic acid

4-Chloro-2-(cyclopentylamino)benzoic acid

Cat. No. B8615031
M. Wt: 239.70 g/mol
InChI Key: KCKAIWOPUPTYHL-UHFFFAOYSA-N
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Patent
US08106190B2

Procedure details

4-Chloro-2-(cyclopentylamino)benzonitrile and concentrated sulfuric acid were added to water, followed by stirring while heating under reflux. The reaction liquid was neutralized by adding sodium hydroxide to the reaction liquid, and the organic layer was extracted with chloroform to obtain 4-chloro-2-(cyclopentylamino)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[C:4]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:3]=1.S(=O)(=O)(O)[OH:17].[OH-:21].[Na+]>O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:17])=[O:21])=[C:4]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)NC1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
to the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)NC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.